molecular formula C12H21ClN2O B7917343 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7917343
M. Wt: 244.76 g/mol
InChI Key: WYUHJRXNZSOSAQ-UHFFFAOYSA-N
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Description

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a synthetic organic compound with a complex structure It features a chloroethanone group attached to a piperidine ring, which is further substituted with a cyclopropyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the chlorination of the ethanone group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Another chloro-substituted compound with different applications.

    Cyclopropylamine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is unique due to its specific combination of functional groups and structural complexity

Biological Activity

2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known as AM93850 or DB-227728, is a compound with a molecular formula of C12H21ClN2O. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group attached to an ethanone moiety, with a piperidine derivative that incorporates a cyclopropyl-methyl-amino substituent. The compound's molecular weight is approximately 232.76 g/mol.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, alkaloids and piperidine derivatives have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Minimum Inhibitory Concentrations (MICs) :
A comparative analysis of various piperidine derivatives shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values for several related compounds:

Compound NameBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus75
Compound BEscherichia coli<125
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Antifungal Activity

In addition to antibacterial effects, the compound's potential antifungal activity has been explored. Similar piperidine-based compounds have demonstrated effectiveness against fungal strains, indicating that this compound may also exhibit antifungal properties through mechanisms involving membrane disruption and inhibition of fungal growth .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and potentially inhibit critical enzymatic pathways. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and disruption .

Case Studies

Several studies have focused on the synthesis and evaluation of piperidine derivatives similar to this compound. For example, research has shown that modifications in the piperidine scaffold can significantly affect the biological activity, allowing for targeted development of more potent antibacterial agents .

Properties

IUPAC Name

2-chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUHJRXNZSOSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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